6,6''-二甲氧基-2,2''-联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

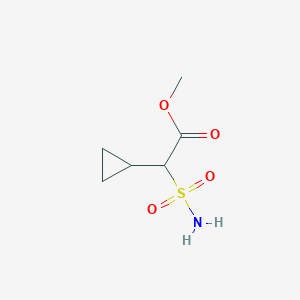

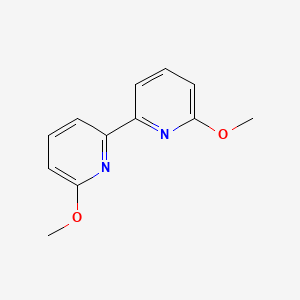

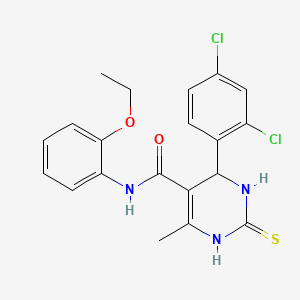

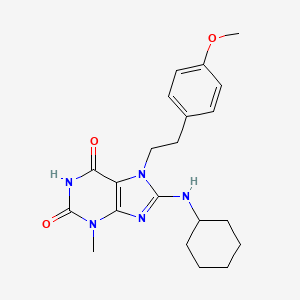

6,6’-Dimethoxy-2,2’-bipyridine is a chemical compound with the molecular formula C12H12N2O2 . It has an average mass of 216.236 Da and a monoisotopic mass of 216.089874 Da . It’s commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .

Synthesis Analysis

The synthesis of 6,6’-Dimethoxy-2,2’-bipyridine has been reported from 6-bromopicoline . More detailed synthetic strategies to prepare 2,2’-bipyridine and its mono-substituted, symmetrical, and unsymmetrical 3,3’-, 4,4’-, 5,5’-, and 6,6’-disubstituted derivatives are discussed in the literature .Molecular Structure Analysis

The molecular structure of 6,6’-Dimethoxy-2,2’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The crystalline structure of this compound has been investigated .Chemical Reactions Analysis

6,6’-Dimethoxy-2,2’-bipyridine is known to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . It has been used in the formation of heteroleptic copper(I) complexes .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.4±37.0 °C at 760 mmHg, and a flash point of 113.1±16.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 44 Å2 .科学研究应用

催化活性

6,6''-二甲氧基-2,2''-联吡啶已在各种催化活性中得到应用。例如,它参与了钯(II)和铂(II)配合物的合成和表征,从而产生了在不同催化过程中有用的环金属化衍生物 (Cocco, Zucca, Stoccoro, Serratrice, Guerri, & Cinellu, 2014)。此外,它还在使用分子钌电催化剂将二氧化碳还原为一氧化碳和甲酸盐中发挥作用,表现出高周转频率和效率 (Machan, Sampson, & Kubiak, 2015)。

太阳能转换

在太阳能转换领域,6,6''-二甲氧基-2,2''-联吡啶基铜(I)配合物已被合成以掺入到基于铜的染料敏化太阳能电池(DSC)中,展示了它们在可再生能源技术中的潜力 (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009)。

抗癌特性

一些研究集中于具有6,6''-二甲氧基-2,2''-联吡啶配体的双核金(III)化合物的抗增殖作用。这些化合物已显示出作为抗癌剂的潜力,对人类肿瘤细胞系具有显着的细胞毒性 (Casini, Cinellu, Minghetti, Gabbiani, Coronnello, Mini, & Messori, 2006)。

分子结构和光谱性质

含有6,6''-二甲氧基-2,2''-联吡啶配体的发光铼(I) N-杂环卡宾配合物的分子结构和光谱性质已被探索,有助于我们了解它们的光物理行为 (Xue, Chan, Su, Cheung, Liu, & Che, 1998)。

电致发光中的增强稳定性和功效

对发光电化学电池(LEC)的研究表明,在杂合铜(I)配合物中将甲氧基连接到联吡啶配体上会产生积极影响,从而增强了电致发光应用中的稳定性和功效 (Fresta, Volpi, Milanesio, Garino, Barolo, & Costa, 2018)。

在氢化反应中的作用

6,6''-二甲氧基-2,2''-联吡啶已在氢化反应的背景下得到研究。其配位球几何形状显着影响染料敏化太阳能电池应用中的重组和再生行为,展示了其在催化中的多方面作用 (Saygili, Stojanović, Michaels, Tiepelt, Teuscher, Massaro, Pavone, Giordano, Zakeeruddin, Boschloo, Moser, Grätzel, Muñoz‐García, Hagfeldt, & Freitag, 2018)。

未来方向

作用机制

Target of Action

It is commonly used as a ligand to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii), and zn (ii) . These metal ions play crucial roles in various biological and chemical processes.

Mode of Action

The compound interacts with its targets primarily through the formation of complexesIt has been reported that the compound undergoes intramolecular c(sp2)–h bond activation with au(iii) .

属性

IUPAC Name |

2-methoxy-6-(6-methoxypyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQFXXAIEGWEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=NC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6''-Dimethoxy-2,2''-bipyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)

![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)

![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)